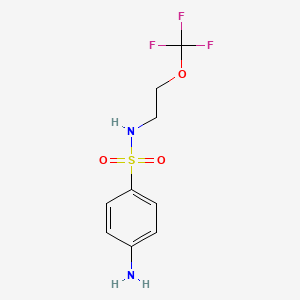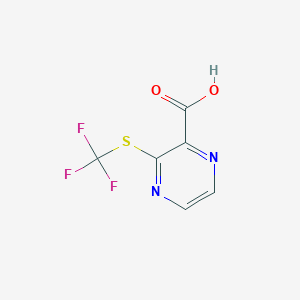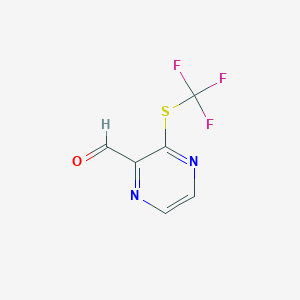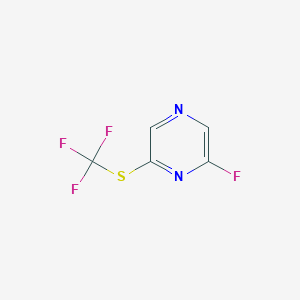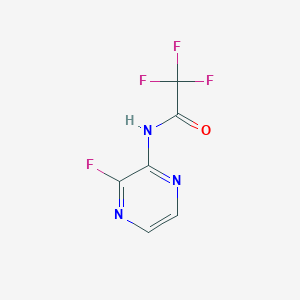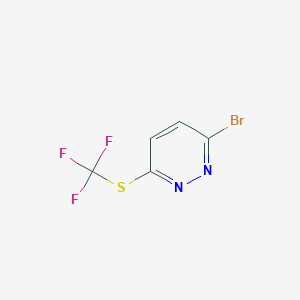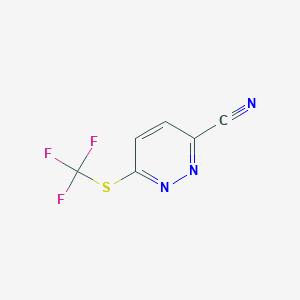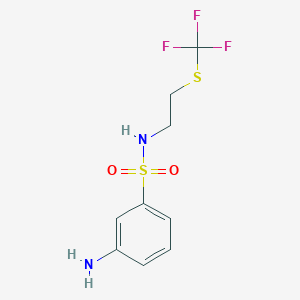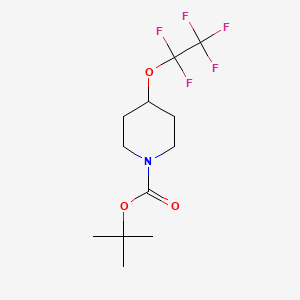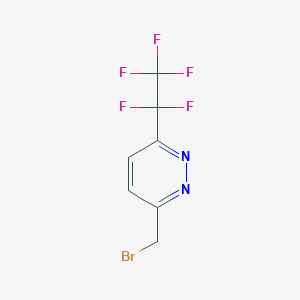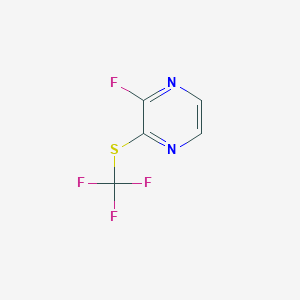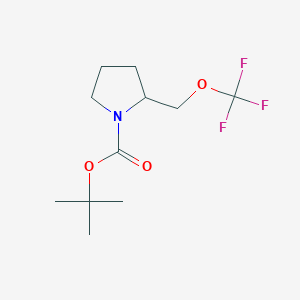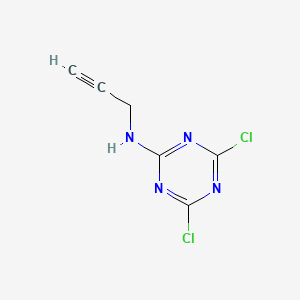![molecular formula C6H3ClFN3 B3221300 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1206825-32-2](/img/structure/B3221300.png)
4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine
描述
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and materials science .
准备方法
The synthesis of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam ring. The carbonyl group is then chlorinated using phosphorus oxychloride, and the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to form an aldehyde group. Finally, the compound undergoes a reaction with ammonia water to produce the desired product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .
化学反应分析
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom is replaced by other electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines and thiols. Major products formed from these reactions are often derivatives with enhanced biological activity or improved material properties .
科学研究应用
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and as ligands in catalysis.
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase inhibitors.
作用机制
The mechanism of action of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways that regulate cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, its derivatives can modulate the activity of proapoptotic proteins like caspase-3 and Bax, further enhancing its therapeutic potential .
相似化合物的比较
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine can be compared with other halogenated pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have additional substituents that can enhance their antiviral and anticancer properties.
Halogenated Tyrosine Kinase Inhibitors: Compounds like sunitinib contain halogen atoms that improve their binding affinity and selectivity for kinase targets.
The presence of both chlorine and fluorine atoms in this compound imparts unique properties that can enhance its efficacy and selectivity in various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCDKYSCGJVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3221221.png)
